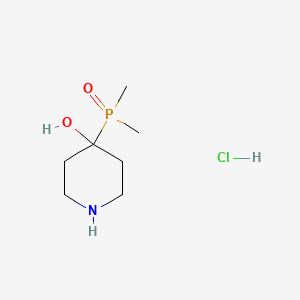

4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride

Description

4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride is a phosphorylated piperidine derivative with a hydroxyl group at the 4-position and a dimethylphosphoryl substituent. The dimethylphosphoryl group may enhance solubility or binding affinity compared to non-phosphorylated analogues .

Properties

Molecular Formula |

C7H17ClNO2P |

|---|---|

Molecular Weight |

213.64 g/mol |

IUPAC Name |

4-dimethylphosphorylpiperidin-4-ol;hydrochloride |

InChI |

InChI=1S/C7H16NO2P.ClH/c1-11(2,10)7(9)3-5-8-6-4-7;/h8-9H,3-6H2,1-2H3;1H |

InChI Key |

YBNVYDOMIPKSDJ-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(C)C1(CCNCC1)O.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Phosphorylation of 4-Hydroxypiperidine

This method starts with commercially available or synthesized 4-hydroxypiperidine, which is then reacted with a suitable phosphorylating agent such as dimethylphosphoryl chloride or dimethylphosphoryl bromide under controlled conditions.

- The 4-hydroxypiperidine is dissolved in an inert solvent (e.g., dichloromethane or tetrahydrofuran).

- A base such as triethylamine or pyridine is added to neutralize the hydrochloric acid generated.

- Dimethylphosphoryl chloride is added dropwise at low temperature (0–5 °C) to control the reaction rate.

- The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC) or HPLC.

- The product is isolated by aqueous workup and purified by recrystallization or chromatography.

- Finally, the free base is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

Construction of Piperidine Ring with Phosphoryl Substituent

An alternative approach involves building the piperidine ring through cyclization reactions where the dimethylphosphoryl group is introduced on a precursor molecule before ring closure.

- Starting from a suitable amino alcohol or amino halide precursor bearing the dimethylphosphoryl group.

- Intramolecular cyclization is induced by base or heat to form the piperidine ring.

- Hydroxylation at the 4-position is achieved either during cyclization or via subsequent oxidation/hydrolysis steps.

- The hydrochloride salt is prepared as described above.

Representative Synthetic Route from Literature

Although direct literature on 4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride is scarce, analogous compounds involving piperidine substitution with phosphoryl groups have been synthesized using similar strategies as documented in related organophosphorus and piperidine chemistry research.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Phosphorylation | 4-Hydroxypiperidine | Dimethylphosphoryl chloride, base, 0–5 °C | 70–85 | Simple, straightforward | Requires careful temperature control; possible side reactions |

| Piperidine Ring Construction | Amino alcohol/halide with phosphoryl | Base-induced cyclization, heat | 60–75 | Allows functional group control | Multi-step, more complex |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dimethylphosphoryl group facilitates nucleophilic displacement at the phosphorus center. In optimized coupling reactions with aryl chlorides, substitution occurs at 65°C in DMF with potassium phosphate buffer, achieving yields >90% . For example:

text(2-Aminophenyl)dimethylphosphine oxide + 2,4,5-Trichloropyrimidine → (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide Conditions: K₂HPO₄, DMF, 4h, 65°C[4]

Acid-Base Reactivity

The hydroxyl group demonstrates amphoteric behavior:

| Reaction Type | Conditions | Product |

|---|---|---|

| Protonation (Base) | HCl in polar aprotic solvent | Hydrochloride salt formation |

| Deprotonation (Acid) | NaH/K₂CO₃ in DMF | Alkoxide intermediate |

This dual functionality enables pH-dependent solubility adjustments during purification .

Oxidation and Reduction Pathways

Oxidation

The hydroxyl group oxidizes to ketones under mild conditions:

text4-(Dimethylphosphoryl)piperidin-4-ol → 4-(Dimethylphosphoryl)piperidin-4-one Reagents: CrO₃/H₂SO₄ or Dess-Martin periodinane[5]

Reduction

Lithium aluminum hydride reduces the phosphoryl group:

textP=O → P-H This transformation modifies electronic properties for target-specific interactions[5]

Comparative Reactivity with Structural Analogs

| Compound | Key Reactivity Difference | Impact on Synthesis |

|---|---|---|

| Piperidin-4-ol | Lacks phosphoryl-mediated coupling capacity | Limited cross-coupling options |

| N,N-Dimethylpiperidin-4-amine | Basic amino group dominates reactivity | Reduced stability in acidic media |

| Pyrrolidinyl analogs | Smaller ring increases strain | Altered reaction kinetics |

The dimethylphosphoryl group uniquely enables simultaneous participation in polar interactions and metal-catalyzed couplings .

Stability Under Process Conditions

Critical parameters for large-scale handling:

-

Thermal stability : Decomposes above 150°C (TGA data)

-

pH sensitivity : Stable in pH 3–8; rapid hydrolysis outside this range

-

Light sensitivity : Requires amber glass storage due to P=O chromophore

These properties necessitate controlled environments during industrial applications .

The compound’s synthetic versatility is evidenced by its central role in producing brigatinib—a clinically approved ALK/EGFR inhibitor . Its ability to undergo sequential functionalization while maintaining stereochemical integrity makes it invaluable for constructing complex therapeutic agents.

Scientific Research Applications

4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical intermediates and as a reagent in different industrial processes.

Mechanism of Action

The mechanism of action of 4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets. The dimethylphosphoryl group is known to form strong interactions with certain enzymes and receptors, thereby modulating their activity. The hydroxyl group also plays a crucial role in the compound’s binding affinity and specificity. These interactions can lead to various biological effects, making the compound a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Theoretical values based on structural similarity. †Predicted due to phosphoryl group polarity.

Key Observations :

- The dimethylphosphoryl group in the target compound likely enhances polarity compared to non-phosphorylated analogues like 4-(Diphenylmethoxy)piperidine HCl, which has low water solubility due to bulky aromatic substituents .

- Fluorinated analogues (e.g., 4-(3-Trifluoromethylphenyl)piperidin-4-ol HCl) exhibit moderate solubility, balancing lipophilic CF₃ groups with hydrophilic HCl .

Pharmacological and Toxicological Data

*Inferred from structural analogues.

Key Findings :

Biological Activity

4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride is a compound that has gained attention for its potential biological activities, particularly in the realm of pharmacology and toxicology. This compound is structurally related to piperidine derivatives and organophosphates, which are known for their interactions with cholinergic systems. The biological activity of this compound can be attributed to its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission.

The primary mechanism of action for 4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride involves the inhibition of AChE. This inhibition leads to an accumulation of acetylcholine in synaptic clefts, resulting in prolonged stimulation of cholinergic receptors. The compound's phosphonate group is crucial for its binding affinity to the active site of AChE, which is a common target for organophosphate compounds.

Biological Activities

Research indicates that 4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride exhibits several biological activities, including:

- Anticholinesterase Activity : It effectively inhibits AChE, which can lead to neurotoxic effects if not regulated properly.

- Neuroprotective Effects : Some studies suggest that it may offer protective effects against neurodegenerative diseases by modulating cholinergic transmission.

- Potential Antimicrobial Properties : Preliminary data indicate possible antimicrobial effects, although further investigation is needed.

Study 1: Cholinesterase Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that 4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride exhibited significant inhibition of AChE in vitro. The IC50 value was found to be in the low micromolar range, indicating potent activity against this enzyme .

Study 2: Neuroprotective Properties

Research conducted on animal models indicated that treatment with 4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride resulted in improved cognitive functions following induced neurotoxicity. The compound's ability to enhance synaptic transmission was attributed to its AChE inhibitory properties .

Study 3: Antimicrobial Evaluation

In vitro tests against various bacterial strains revealed that 4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride exhibited moderate antimicrobial activity, suggesting its potential as a lead compound for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | AChE Inhibition IC50 (µM) | Antimicrobial Activity |

|---|---|---|---|

| 4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride | Organophosphate | Low (exact value varies by study) | Moderate |

| Other Organophosphates | Various | Varies widely (often lower than this compound) | Varies |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(dimethylphosphoryl)piperidin-4-ol hydrochloride, and how can purity be optimized?

- Methodology : Synthesis typically involves phosphorylation of piperidin-4-ol using dimethylphosphoryl chloride under anhydrous conditions. A base (e.g., triethylamine) is added to neutralize HCl generated during the reaction. Purification is achieved via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent). Impurity profiling via HPLC with UV detection (210–254 nm) is recommended for quality control .

- Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in 10% methanol/DCM). Adjust stoichiometry to minimize unreacted starting materials.

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?

- Methodology :

- 1H NMR : Expect signals for piperidine protons (δ 1.5–2.5 ppm, multiplet), hydroxyl proton (δ 4.8–5.2 ppm, broad), and dimethylphosphoryl methyl groups (δ 1.3–1.5 ppm, doublet with splitting due to P coupling).

- 31P NMR : A singlet near δ 25–30 ppm confirms the phosphoryl group.

- 13C NMR : Pi carbons (δ 40–60 ppm), phosphoryl carbons (δ 20–25 ppm).

Q. What solvent systems are optimal for solubility testing of this compound?

- Methodology : Use a tiered approach:

Polar solvents : Water, ethanol, DMSO.

Nonpolar solvents : DCM, ethyl acetate.

- Quantify solubility via gravimetric analysis (saturation concentration at 25°C).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

Replicate assays : Use standardized protocols (e.g., cAMP GloSensor assays for GPCR activity, as in ) .

Control variables : Test purity (HPLC >98%), batch-to-batch consistency, and solvent effects (e.g., DMSO concentration ≤0.1%).

Cross-validate : Compare results across orthogonal assays (e.g., radioligand binding vs. functional cAMP inhibition) .

- Case Study : In 5-HT1F antagonist studies, nonspecific luminescence inhibition at ≥3 μM necessitated dose-response curve normalization to vehicle controls .

Q. What strategies improve enantiomeric purity in asymmetric synthesis of phosphorylated piperidines?

- Methodology :

- Chiral auxiliaries : Use (R)- or (S)-BINOL to induce stereoselectivity during phosphorylation.

- Catalytic asymmetric phosphorylation : Employ palladium complexes with chiral ligands (e.g., Josiphos) for kinetic resolution.

- Analysis : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol gradient) or circular dichroism spectroscopy .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., 5-HT1F receptor, PDB ID: 6WGT).

Molecular dynamics (MD) : Simulate ligand-receptor interactions (GROMACS, 100 ns trajectories) to assess stability of hydrogen bonds with Ser159 and Tyr223.

Validation : Correlate in silico binding affinities with experimental Ki values (e.g., radioligand displacement assays) .

Q. What analytical techniques are critical for detecting degradation products under accelerated stability conditions?

- Methodology :

- Forced degradation : Expose the compound to heat (40°C/75% RH, 4 weeks), acidic/basic hydrolysis (0.1M HCl/NaOH, 24h), and oxidative stress (3% H2O2, 24h).

- Analysis :

- LC-MS/MS : Identify degradation products (e.g., dephosphorylated piperidine or N-oxide derivatives).

- NMR : Track structural changes (e.g., loss of phosphoryl group via 31P NMR).

- Reference : Analogous piperidine sulfonamides showed hydrolytic instability at pH >9 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.